molecular formula C29H29N3O2 B2379677 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862814-13-9

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2379677
CAS RN: 862814-13-9
M. Wt: 451.57
InChI Key: RUUIMWUCPLWRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, also known as BRL-15572, is a selective antagonist for the dopamine D3 receptor. It has been studied for its potential use in treating drug addiction and other psychiatric disorders.

Scientific Research Applications

HIV-1 Inhibition

1-(4-Benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione and its derivatives have been extensively studied for their role as inhibitors of HIV-1 attachment. Research indicates that these compounds interfere with the interaction of the HIV-1 virus's gp120 protein with the host cell's CD4 receptor, thus preventing the virus from infecting the cell. This mechanism was explored through the synthesis of various derivatives, demonstrating significant antiviral activity and leading to clinical studies of certain compounds for HIV-1 treatment (Meanwell et al., 2009), (Meanwell et al., 2009), (Wang et al., 2009).

Anticancer Activity

Studies have also been conducted on the anticancer properties of 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione derivatives. These compounds were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Results indicated moderate to potent activities, highlighting their potential as therapeutic agents in cancer treatment (Jiang et al., 2016).

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-21-26(24-15-9-10-16-25(24)30(21)2)28(33)29(34)32-19-17-31(18-20-32)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,27H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUIMWUCPLWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

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